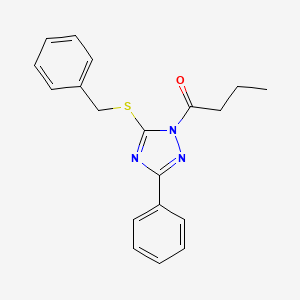![molecular formula C15H12Cl2N2O3 B5759780 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a derivative of the benzimidazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide as a CK2 inhibitor is not fully understood, but it is believed to bind to the ATP-binding site of CK2 and prevent its activity. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have antiproliferative effects on cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, leading to cell death. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is its specificity for CK2, making it a potentially more effective inhibitor than other compounds that target multiple kinases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has not been extensively studied in vivo, so its efficacy and safety in animal models is not fully known.
Orientations Futures
Future research on 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide could focus on its potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. In addition, further studies on its mechanism of action could lead to the development of more potent CK2 inhibitors. Finally, research on the pharmacokinetics and toxicity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide in animal models could pave the way for its use in clinical trials.
Méthodes De Synthèse
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzonitrile and 5-chloro-2-methoxybenzoic acid. The resulting intermediate is then reacted with ammonium carbonate and potassium hydroxide to form 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide. The purity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been identified as a potential therapeutic target. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further study.
Propriétés
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-21-13-7-6-9(16)8-11(13)15(20)22-19-14(18)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTQKOCYFQEICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)
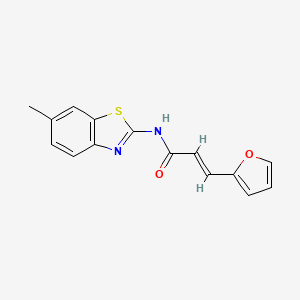
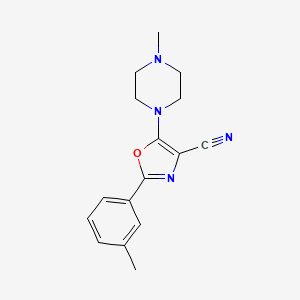

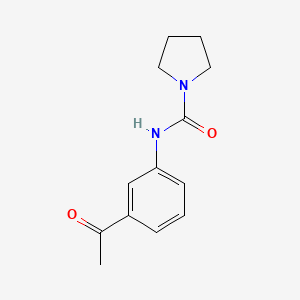
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
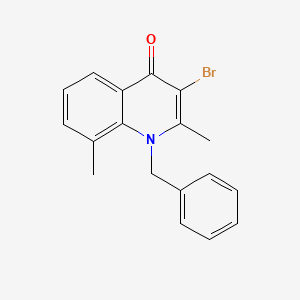
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
